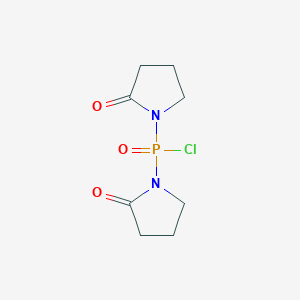
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is a chemical compound with the molecular formula C6H8ClN2O5P. It is known for its role as a reagent in organic synthesis, particularly in the activation of carboxyl groups and the coupling of peptides. This compound is also referred to as a phosphinic chloride derivative and is characterized by its crystalline powder form, which is white to off-white in color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride typically involves the reaction of phosphinic chloride with 2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form phosphinic acid derivatives.
Substitution: It participates in substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include phosphinic acid derivatives, substituted phosphinic chlorides, and various oxides depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride involves the activation of carboxyl groups, facilitating the formation of peptide bonds. This compound acts as a coupling reagent, enabling the formation of amide bonds between amino acids. The molecular targets include carboxyl groups on amino acids, and the pathways involved are those related to peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylphosphinic chloride
- Phenylphosphonic dichloride
- Diphenyl phosphoryl chloride
- Phenyl dichlorophosphate
- Diphenylphosphinamide
- Diphenylphosphinic acid
- Diphenyl phosphate
- Hexamethylphosphoramide
Uniqueness
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is unique due to its specific structure, which allows it to efficiently activate carboxyl groups and facilitate peptide coupling. Its ability to form stable intermediates and its high reactivity make it a preferred choice in peptide synthesis compared to other similar compounds .
Propriétés
Numéro CAS |
161032-20-8 |
|---|---|
Formule moléculaire |
C8H12ClN2O3P |
Poids moléculaire |
250.62 g/mol |
Nom IUPAC |
1-[chloro-(2-oxopyrrolidin-1-yl)phosphoryl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12ClN2O3P/c9-15(14,10-5-1-3-7(10)12)11-6-2-4-8(11)13/h1-6H2 |
Clé InChI |
JNEDYOYGKYQCET-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)P(=O)(N2CCCC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


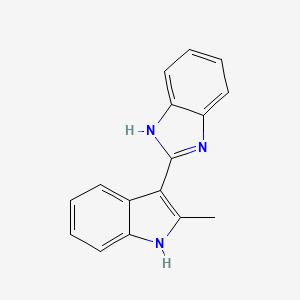

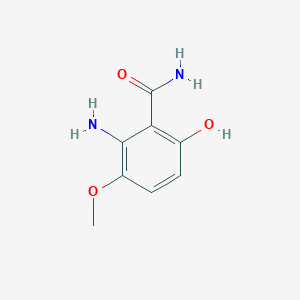

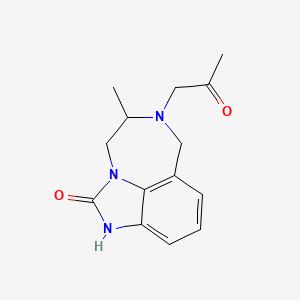
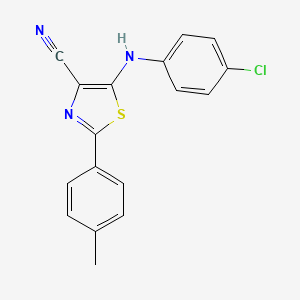

![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
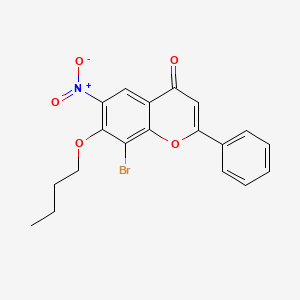
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
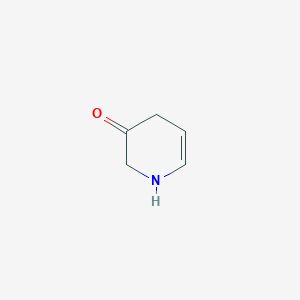
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)

